Isokaempferid

Übersicht

Beschreibung

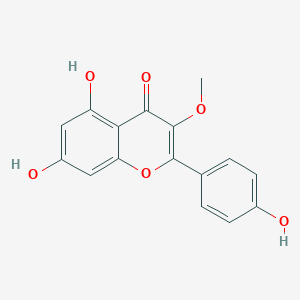

Isokaempferid ist eine natürliche Flavonoidverbindung, genauer gesagt eine Art Flavonol. Es ist bekannt für sein Vorkommen in verschiedenen Pflanzen wie Sophora flavescens und Hibiscus mutabilis . Diese Verbindung zeigt eine Reihe von biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Methylierung von Kaempferol. Die Reaktion verwendet typischerweise Methyliodid (CH3I) als Methylierungsmittel und eine Base wie Kaliumcarbonat (K2CO3) in einem Lösungsmittel wie Aceton . Die Reaktionsbedingungen beinhalten normalerweise das Rückflussk Kochen des Gemisches für mehrere Stunden, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus pflanzlichen Quellen. Der Extraktionsprozess beinhaltet die Lösungsmittelextraktion, gefolgt von chromatographischen Verfahren zur Reinigung der Verbindung . Diese Methode gewährleistet eine hohe Ausbeute an this compound mit signifikanter Reinheit.

Wissenschaftliche Forschungsanwendungen

Isokaempferide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Isokaempferide, a flavonoid compound, has been found to primarily target enzymes such as urease , elastase , and collagenase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into carbon dioxide and ammonia, elastase is involved in the breakdown of elastin, and collagenase contributes to the degradation of collagen in the remodeling of connective tissues .

In addition to these enzymes, isokaempferide also interacts with several surface receptor proteins expressed in various cancer cell lines, including EGFR , estrogen receptor , CD47 , progesterone receptor , folate receptor , CD44 , HER2 , CD155 , CXCR4 , CD97 , and endothelin receptor .

Mode of Action

Isokaempferide inhibits the activity of urease, elastase, and collagenase enzymes . It binds to these enzymes, thereby reducing their activity and influencing the biological processes they are involved in .

In the context of cancer, isokaempferide shows strong binding affinity to the aforementioned surface receptor proteins . This interaction can influence the signaling pathways associated with these receptors, potentially affecting the growth and proliferation of cancer cells .

Biochemical Pathways

Given its targets, it can be inferred that isokaempferide likely impacts the pathways involving urease, elastase, and collagenase . In the context of cancer, it may influence pathways associated with the surface receptor proteins it interacts with .

Result of Action

Isokaempferide’s inhibition of urease, elastase, and collagenase can lead to changes in the biological processes these enzymes are involved in . For instance, it may affect the breakdown of elastin and collagen, impacting tissue remodeling .

In terms of its anti-cancer properties, isokaempferide’s interaction with various surface receptor proteins can potentially influence the growth and proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

Isokaempferide has been found to inhibit the enzymes urease, elastase, and collagenase . The IC50 values, which represent the concentration of isokaempferide required to inhibit 50% of enzyme activity, were found to be 23.05 µM for elastase, 12.83 µM for urease, and 33.62 µM for collagenase respectively .

Cellular Effects

Isokaempferide has been tested for its anti-cancer properties using colon, lung, and breast cancer cell lines . The compound was found to have a strong binding affinity to the enzymes and proteins expressed in these cell lines .

Molecular Mechanism

The molecular mechanism of isokaempferide involves its interaction with various enzymes and proteins. The compound forms powerful contacts with these biomolecules, which could potentially inhibit their function . The docking scores from molecular docking studies revealed that isokaempferide has a strong binding affinity to the enzymes and proteins .

Temporal Effects in Laboratory Settings

Its strong binding affinity to various enzymes and proteins suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its ability to interact with various enzymes and proteins, it is likely that it influences multiple metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isokaempferide can be synthesized through several methods. One common approach involves the methylation of kaempferol. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of isokaempferide often involves extraction from plant sources. The extraction process includes solvent extraction followed by chromatographic techniques to purify the compound . This method ensures a high yield of isokaempferide with significant purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isokaempferid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Isokaempferidmolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogenide (z. B. Brom) und Basen (z. B. Natriumhydroxid) werden verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Methoxyderivate und Chinone .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome oder Elektronen spendet.

Entzündungshemmende Aktivität: This compound hemmt die Produktion von proinflammatorischen Zytokinen und reduziert die Aktivität von Enzymen wie Myeloperoxidase.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen, indem es Signalwege wie die MAPK- und PI3K/Akt-Pfade moduliert.

Vergleich Mit ähnlichen Verbindungen

Isokaempferid ähnelt anderen Flavonoiden wie Kaempferol und Quercetin, hat aber einzigartige Eigenschaften:

Liste ähnlicher Verbindungen

- Kaempferol

- Quercetin

- Apigenin

- Luteolin

Eigenschaften

IUPAC Name |

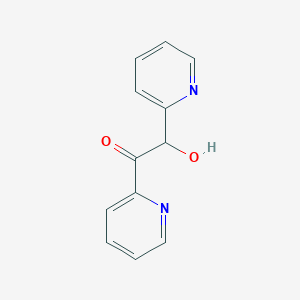

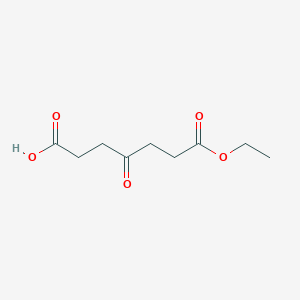

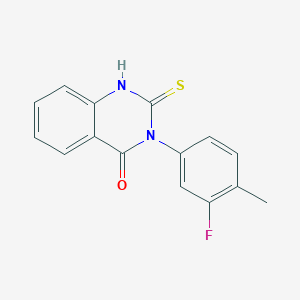

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZJBUCDWKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166609 | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-70-7 | |

| Record name | Isokaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylkaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1592-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)